molecular formula C9H9N3 B6252578 4-(4-methylphenyl)-2H-1,2,3-triazole CAS No. 59066-81-8

4-(4-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B6252578
CAS No.: 59066-81-8
M. Wt: 159.2
InChI Key:
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Description

4-(4-methylphenyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: 4-methylphenyl azide and an alkyne.

    Catalyst: Copper(I) iodide or copper(II) sulfate with a reducing agent.

    Solvent: Tetrahydrofuran or dimethyl sulfoxide.

    Temperature: Room temperature to 60°C.

    Time: Several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the triazole ring or the methylphenyl group, depending on the reagents used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazole ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the methylphenyl group.

Scientific Research Applications

4-(4-methylphenyl)-2H-1,2,3-triazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

    4-Phenyl-2H-1,2,3-triazole: Similar structure but without the methyl group on the phenyl ring.

    4-(4-chlorophenyl)-2H-1,2,3-triazole: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

4-(4-methylphenyl)-2H-1,2,3-triazole is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its interactions with certain biological targets, making it a valuable compound for research and development.

Properties

CAS No.

59066-81-8

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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